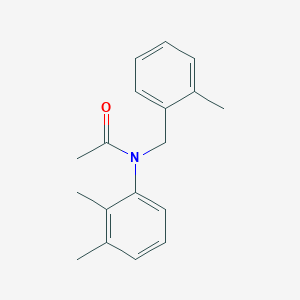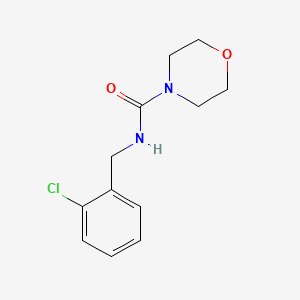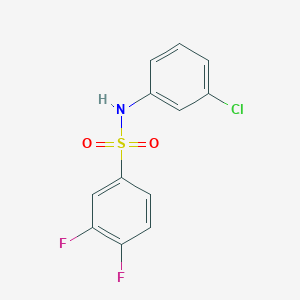![molecular formula C16H14ClN3OS B5884483 5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)
5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazole family of compounds, which have been extensively studied for their potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and fever associated with inflammation. By inhibiting the production of prostaglandins, 5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole is its broad spectrum of activity. It has been shown to exhibit anti-inflammatory, analgesic, antipyretic, anti-tumor, anti-cancer, anti-fungal, and anti-bacterial activities. This makes it a potentially useful compound for the treatment of a wide range of diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in certain forms.
Future Directions
There are several future directions for the study of 5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the study of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of the compound and its effects on various biochemical pathways. Overall, the study of 5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole has the potential to lead to the development of new and effective treatments for a wide range of diseases.
Synthesis Methods
The synthesis of 5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole involves the reaction of 2-chlorobenzyl chloride with 4-methoxyphenylhydrazine in the presence of sodium bicarbonate to form the corresponding hydrazone. This is followed by the reaction of the hydrazone with potassium thiocyanate in the presence of acetic acid to form the target compound. The yield of the synthesis is reported to be around 70%.
Scientific Research Applications
5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess anti-tumor and anti-cancer properties. In addition, it has been studied for its potential use as an anti-fungal and anti-bacterial agent.
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-21-13-8-6-11(7-9-13)15-18-16(20-19-15)22-10-12-4-2-3-5-14(12)17/h2-9H,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFUTLMANHKUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)


![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)
![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)



![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)
![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)

![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5884476.png)
![methyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5884489.png)